2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-nitrobenzoate
Description
2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-nitrobenzoate is an organic compound with a complex structure, featuring both ester and nitro functional groups
Properties
IUPAC Name |
methyl 4-(2-chloro-4-nitrobenzoyl)oxy-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO7/c1-23-14-7-9(15(19)24-2)3-6-13(14)25-16(20)11-5-4-10(18(21)22)8-12(11)17/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHFLUYZYSHXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-nitrobenzoate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the two primary reactantsmethyl 4-hydroxy-3-methoxybenzoate and 2-chloro-4-nitrobenzoyl chloride.
Esterification: Methyl 4-hydroxy-3-methoxybenzoate is esterified using methanol and a suitable acid catalyst to form methyl 4-methoxycarbonyl-3-methoxybenzoate.
Acylation: The esterified product is then reacted with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as potassium carbonate in a solvent like dichloromethane. The reaction is typically carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, would be essential to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-nitrobenzoate can undergo several types of chemical reactions:
Substitution Reactions: The nitro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-aminobenzoate.
Hydrolysis: Formation of 2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-nitrobenzoic acid.
Scientific Research Applications
2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Pharmaceutical Research: Investigated for its potential biological activity and as a precursor for drug development.
Chemical Biology: Used in studies to understand the interactions between small molecules and biological systems.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-nitrobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its activity would depend on its interaction with molecular targets such as enzymes or receptors, potentially involving pathways related to its functional groups (e.g., nitro group reduction).
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-3-methoxybenzoate: A precursor in the synthesis of the target compound.
2-chloro-4-nitrobenzoic acid: Shares the nitro and chloro functional groups but lacks the ester linkage.
4-nitrophenyl 2-chloro-4-nitrobenzoate: Similar structure but with different substituents on the phenyl ring.
Uniqueness
2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-nitrobenzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both ester and nitro groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
